molecular formula C22H24O2 B14452688 Methyl 7-(anthracen-2-yl)heptanoate CAS No. 75802-34-5

Methyl 7-(anthracen-2-yl)heptanoate

Cat. No.: B14452688
CAS No.: 75802-34-5
M. Wt: 320.4 g/mol
InChI Key: AVMSXZOSBDIKQX-UHFFFAOYSA-N
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Description

Methyl 7-(anthracen-2-yl)heptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an anthracene moiety attached to a heptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(anthracen-2-yl)heptanoate typically involves the esterification of 7-(anthracen-2-yl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(anthracen-2-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring of the anthracene can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: 7-(anthracen-2-yl)heptanol.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 7-(anthracen-2-yl)heptanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules.

    Industry: Used in the production of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which Methyl 7-(anthracen-2-yl)heptanoate exerts its effects is largely dependent on its interaction with other molecules. The anthracene moiety can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can influence various molecular targets and pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 9-anthracenecarboxylate: Similar structure but with a shorter chain.

    Methyl 2-anthracenecarboxylate: Similar structure but with the ester group directly attached to the anthracene ring.

Uniqueness

Methyl 7-(anthracen-2-yl)heptanoate is unique due to the length of its heptanoate chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other anthracene-based esters and potentially useful in applications requiring specific molecular interactions.

Properties

CAS No.

75802-34-5

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 7-anthracen-2-ylheptanoate

InChI

InChI=1S/C22H24O2/c1-24-22(23)11-5-3-2-4-8-17-12-13-20-15-18-9-6-7-10-19(18)16-21(20)14-17/h6-7,9-10,12-16H,2-5,8,11H2,1H3

InChI Key

AVMSXZOSBDIKQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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